molecular formula C33H33FN2O4 B1665823 Atorvastatin lactone CAS No. 125995-03-1

Atorvastatin lactone

Cat. No. B1665823
M. Wt: 540.6 g/mol
InChI Key: OUCSEDFVYPBLLF-KAYWLYCHSA-N
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Description

Atorvastatin lactone is an active metabolite of Atorvastatin, a widely used statin medication . It is formed from Atorvastatin by the UDP-glucuronosyltransferase (UGT) isoforms UGT1A3 and UGT1A1 . It inhibits HMG-CoA reductase, an enzyme involved in cholesterol synthesis . It also inhibits the cytochrome P450 (CYP) isoforms CYP2C9.1 and CYP2C9.3, as well as P-glycoprotein (P-gp) .


Synthesis Analysis

The synthesis of Atorvastatin lactone involves a Hantzsch-type sequential three-component reaction under high-speed vibration milling conditions . The reactants include 4-methyl-3-oxo-N-phenylpentanamide, tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate, and 1-(4-fluorophenyl)-2-iodo-2-phenylethanone . The reaction is facilitated by ytterbium triflate and silver nitrate, followed by hydrolytic deprotection/lactonization .


Molecular Structure Analysis

Atorvastatin lactone has a molecular formula of C33H33FN2O4 . It is a pentasubstituted pyrrole formed by two contrasting moieties with an achiral heterocyclic core unit and a 3,5-dihydroxypentanoyl side chain .


Chemical Reactions Analysis

Atorvastatin lactone is formed from Atorvastatin by the UDP-glucuronosyltransferase (UGT) isoforms UGT1A3 and UGT1A1 . It can hydrolyze to form Atorvastatin in human serum at room temperature .


Physical And Chemical Properties Analysis

Atorvastatin lactone is a crystalline solid with a molecular weight of 540.64 g/mol . It is soluble in DMF, DMSO, and ethanol .

Scientific Research Applications

Synthesis of Atorvastatin Lactone

  • Scientific Field : Organic Chemistry
  • Application Summary : Atorvastatin lactone is synthesized under high-speed vibration milling conditions . This method provides ready access to the top-selling antihyperlipidemic drug atorvastatin calcium .
  • Methods of Application : The Hantzsch-type sequential three-component reaction under high-speed vibration milling conditions is used. The reaction involves 4-methyl-3-oxo-N-phenylpentanamide, tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate and 1-(4-fluorophenyl)-2-iodo-2-phenylethanone in the presence of ytterbium triflate and silver nitrate, followed by hydrolytic deprotection/lactonization .
  • Results or Outcomes : The overall yield of atorvastatin lactone from this method is 38% .

Atropostatin: Atropisomeric Lactone–Atorvastatin Prodrug

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : Atorvastatins play an important role in the inhibition of HMG-CoA reductase, an enzyme present in the liver that takes part in the biosynthesis of cholesterol . A lactone–atorvastatin prodrug with additional atropisomeric features has been synthesized .
  • Methods of Application : Full synthesis of the best candidate was achieved and thermally stable atropisomeric lactone–atorvastatin was obtained . The absolute configuration of the chiral axis of the atropisomers was assigned by means of chiroptical ECD spectroscopy coupled with TD-DFT calculations .
  • Results or Outcomes : The synthesis resulted in a thermally stable atropisomeric lactone–atorvastatin .

Improved HPLC Method for Atorvastatin Analysis

  • Scientific Field : Analytical Chemistry
  • Application Summary : An improved High-Performance Liquid Chromatography (HPLC) method has been developed for the analysis of atorvastatin and its metabolites .
  • Methods of Application : The method is based on using a polar mobile phase for the evaluation of retention behavior and solubility .
  • Results or Outcomes : This improved HPLC method provides a more accurate and efficient way to analyze atorvastatin and its metabolites .

Study of Statin-Induced Myotoxicity

  • Scientific Field : Pharmacology
  • Application Summary : The lactone moiety of statins, including atorvastatin, is suggested to induce Statin-Induced Myotoxicity (SIM) .
  • Methods of Application : The study involves the analysis of how statin lactones penetrate into muscle cells, facilitated by their lipophilicity .
  • Results or Outcomes : The study provides insights into the mechanisms of SIM and the role of statin lactones in this process .

Statins in Two Forms: Lactone and Open-Ring Hydroxy Acid

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : Statins, including atorvastatin, exist in two forms: lactone and open-ring hydroxy acid . Lovastatin and simvastatin are administered as lactone prodrugs and subsequently transformed to active metabolites .
  • Methods of Application : The study involves the analysis of the transformation of statins from lactone prodrugs to active metabolites .
  • Results or Outcomes : The study provides insights into the different forms of statins and their transformation process .

Future Directions

Atorvastatin lactone’s increased exposure in patients with and without concomitant treatment with CYP3A4 inhibitors has been noted . Its lipophilic nature allows for higher tissue penetration . This could potentially lead to new developments in the treatment of cardiovascular diseases.

properties

IUPAC Name

5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N,4-diphenyl-2-propan-2-ylpyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33FN2O4/c1-21(2)31-30(33(39)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-27-19-26(37)20-28(38)40-27/h3-16,21,26-27,37H,17-20H2,1-2H3,(H,35,39)/t26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCSEDFVYPBLLF-KAYWLYCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90155033
Record name Atorvastatin lactone
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Molecular Weight

540.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atorvastatin lactone

CAS RN

125995-03-1
Record name Atorvastatin lactone
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Record name Atorvastatin lactone
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Record name Atorvastatin lactone
Source EPA DSSTox
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Record name 1H-Pyrrole-3-carboxamide, 5-(4-fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl-1-(2-((2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl)
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Record name Atorvastatin Lactone
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Record name ATORVASTATIN LACTONE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
573
Citations
P Sawant, ME Maier - Tetrahedron, 2010 - Elsevier
… We describe a novel strategy to the atorvastatin lactone based on a Paal–Knorr synthesis of … , debenzylation, oxidation and lactonization to atorvastatin lactone 6. The key building block, …
Number of citations: 36 www.sciencedirect.com
R Narwal, F Akhlaghi, A Åsberg, M Hermann… - Clinical …, 2010 - Springer
… mediate the hydrolysis of atorvastatin lactone to the open acid … significantly higher affinity of atorvastatin lactone for CYP3A, … eliminated by conversion to atorvastatin lactone, and that the …
Number of citations: 26 link.springer.com
M Hermann, MP Bogsrud, E Molden… - Clinical …, 2006 - Wiley Online Library
… However, patients with atorvastatin-related myopathy had 2.4-fold and 3.1-fold higher systemic exposures of the metabolites atorvastatin lactone (P < .01) and p-hydroxyatorvastatin (P < …
Number of citations: 161 ascpt.onlinelibrary.wiley.com
W Jacobsen, B Kuhn, A Soldner, G Kirchner… - Drug Metabolism and …, 2000 - ASPET
… Atorvastatin lactone inhibited the metabolism of atorvastatin acid by human … atorvastatin lactone was 90 μM. Binding free energy calculations of atorvastatin acid and atorvastatin lactone …
Number of citations: 293 dmd.aspetjournals.org
H Fujino, T Saito, Y Tsunenari, J Kojima, T Sakaeda - Xenobiotica, 2004 - Taylor & Francis
… Indeed, the oxidative metabolites of atorvastatin lactone and cerivastatin lactone have been identified in animals and humans (Black et al. 1999). Also, the oxidative metabolites of …
Number of citations: 127 www.tandfonline.com
M Jemal, Z Ouyang, BC Chen… - Rapid communications in …, 1999 - Wiley Online Library
… Separate stock solutions of atorvastatin lactone, 2-hydroxyatorvastatin lactone and 4-hydroxyatorvastatin lactone (approximately 0.4 mg/mL) were prepared in acetonitrile. A composite …
V Estévez, M Villacampa, JC Menéndez - Organic Chemistry Frontiers, 2014 - pubs.rsc.org
… In conclusion, we have developed a very short, convergent synthesis of atorvastatin lactone based on a mechanochemical Hantzsch-like pyrrole synthesis in the presence of ytterbium …
Number of citations: 28 pubs.rsc.org
M Dostalek, WJ Sam, KR Paryani, JS Macwan… - Clinical …, 2012 - Springer
… [16] We have hypothesized that diabetes reduces the clearance of atorvastatin lactone and that the resulting higher concentrations of atorvastatin lactone may contribute to the …
Number of citations: 32 link.springer.com
S Riedmaier, K Klein, S Winter, U Hofmann… - Frontiers in …, 2011 - frontiersin.org
… atorvastatin-lactone hydrolysis in a large number of microsome samples (N = 142). Establishing the atorvastatin-lactone … Figure 1 shows the variability of atorvastatin-lactone hydrolysis …
Number of citations: 45 www.frontiersin.org
P Sawant, ME Maier - European Journal of Organic Chemistry, 2012 - Wiley Online Library
… With the aim of connecting atorvastatin lactone 9 to a linker for … Since atorvastatin lactone is an aniline derivative of acid 7, … atorvastatin lactone linker constructs 34 and 39, respectively. …

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